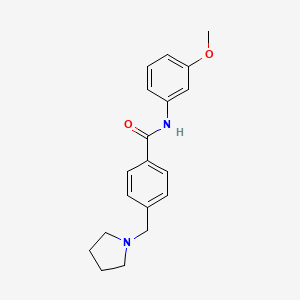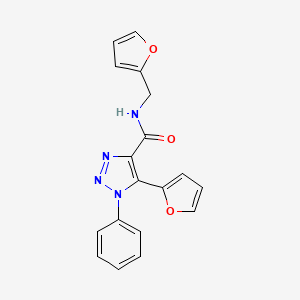
3-(4-methylphenyl)-N-3-pyridinylpropanamide
Vue d'ensemble
Description
3-(4-methylphenyl)-N-3-pyridinylpropanamide, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has been used for recreational purposes, but it also has potential applications in scientific research.
Mécanisme D'action
3-(4-methylphenyl)-N-3-pyridinylpropanamide works by inhibiting the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This results in a feeling of euphoria and increased energy levels, which are the main reasons why it is used recreationally. However, the long-term effects of 3-(4-methylphenyl)-N-3-pyridinylpropanamide on the brain are not fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-methylphenyl)-N-3-pyridinylpropanamide are similar to those of other stimulants, such as cocaine and amphetamines. It increases heart rate, blood pressure, and body temperature, and can cause insomnia, anxiety, and paranoia. Prolonged use can lead to addiction and other health problems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-methylphenyl)-N-3-pyridinylpropanamide in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various neurological conditions. However, its recreational use and potential for addiction make it a controversial substance to work with, and caution should be taken when handling it.
Orientations Futures
There are several potential future directions for research on 3-(4-methylphenyl)-N-3-pyridinylpropanamide. One area of interest is its potential therapeutic applications, particularly in the treatment of neurological conditions such as Parkinson's disease. Another area of interest is its potential use as a tool for studying the role of dopamine in addiction and other psychiatric disorders. However, more research is needed to fully understand the long-term effects of 3-(4-methylphenyl)-N-3-pyridinylpropanamide on the brain and its potential for addiction.
Applications De Recherche Scientifique
3-(4-methylphenyl)-N-3-pyridinylpropanamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes it a useful tool for studying the role of dopamine in various neurological conditions, such as Parkinson's disease and addiction.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12-4-6-13(7-5-12)8-9-15(18)17-14-3-2-10-16-11-14/h2-7,10-11H,8-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIJLRNUWBSNFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-(3-methylbutyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439349.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4439357.png)
![isopropyl 3-{[(2-methoxyphenoxy)acetyl]oxy}benzoate](/img/structure/B4439367.png)
![4-(2-oxo-1-pyrrolidinyl)-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4439370.png)


![1-ethyl-4-[4-(3-methoxyphenoxy)but-2-yn-1-yl]piperazine hydrochloride](/img/structure/B4439396.png)
![3-butyl-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439410.png)
![N-ethyl-2-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4439424.png)
![2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4439427.png)
![3-(4-methylphenyl)-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4439433.png)
![N-(2,5-dimethoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439436.png)
![[4-(2,4-dimethylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B4439441.png)
![6-[4-(allyloxy)phenyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439443.png)